molecular formula C11H16ClN B6255077 N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 1190890-34-6

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6255077
CAS No.: 1190890-34-6
M. Wt: 197.7
InChI Key:
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Description

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: is a synthetic organic compound with a unique structure that includes an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindan-1-one.

    Reduction: The ketone group in 4-methylindan-1-one is reduced to form 4-methylindan-1-ol using a reducing agent like sodium borohydride (NaBH4).

    Amination: The hydroxyl group is then converted to an amine group through a reductive amination process. This involves the reaction of 4-methylindan-1-ol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

    Methylation: The resulting amine is methylated using methyl iodide (CH3I) to introduce the N-methyl group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced further to modify the indane ring or the amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted indane derivatives, N-oxide compounds, and reduced amine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has potential applications in biological research, particularly in the study of neurotransmitter analogs and receptor binding studies. Its structure is similar to certain bioactive molecules, making it useful in pharmacological research.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
  • N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
  • 2,3-dihydro-1H-inden-2-amine hydrochloride

Uniqueness

N,4-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to the presence of both N-methyl and 4-methyl groups. This dual substitution pattern enhances its chemical reactivity and potential biological activity compared to its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological studies, and medicinal research. Further exploration of its properties and applications could lead to new discoveries and innovations.

Properties

CAS No.

1190890-34-6

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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